molecular formula C7H7N3O B15072441 7-Methoxy-1H-imidazo[4,5-C]pyridine CAS No. 1312440-87-1

7-Methoxy-1H-imidazo[4,5-C]pyridine

Cat. No.: B15072441
CAS No.: 1312440-87-1
M. Wt: 149.15 g/mol
InChI Key: WXROMLZVMZVCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazopyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

7-Methoxy-1H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it can modulate neurotransmitter activity in the central nervous system. Additionally, it may inhibit certain enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-imidazo[4,5-C]pyridine stands out due to its specific substitution pattern and unique biological activities. Its methoxy group and imidazopyridine core contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

1312440-87-1

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxy-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-6-3-8-2-5-7(6)10-4-9-5/h2-4H,1H3,(H,9,10)

InChI Key

WXROMLZVMZVCOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.